molecular formula C20H21N5O5 B2929162 ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-20-8

ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2929162
CAS No.: 887466-20-8
M. Wt: 411.418
InChI Key: AGFUAWLGRFALQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Computational Study of Imidazole Derivatives Research on newly synthesized imidazole derivatives, including their spectroscopic characterization and computational study, provides insights into their reactive properties. These derivatives have been prepared through solvent-free synthesis pathways, and their properties have been analyzed through IR, FT-Raman, NMR spectra, and DFT calculations. Such studies highlight the potential of these compounds in exploring reactivity, molecular dynamics, and interactions with proteins, suggesting avenues for biochemical applications (Hossain et al., 2018).

Antioxidant and Antimicrobial Activities Another area of research involves the evaluation of substituted aryl meroterpenoids from red seaweed for their potential antioxidant activities. Compounds from this category have demonstrated significant radical inhibiting and ion chelating activities, comparable to commercial antioxidants. This suggests a potential for such compounds in pharmaceutical and food industries as lead antioxidative molecules (Chakraborty et al., 2016).

Synthesis and Antimicrobial Activities The synthesis and evaluation of antimicrobial activities of certain imidazo[2,1-f]purin derivatives have also been documented. These activities were assessed against a variety of susceptible and resistant Gram-positive and Gram-negative bacteria, providing a basis for the development of new antimicrobial agents. The relationship between chemical structure and antimicrobial activity offers insights into the design of more effective drugs (Sharma et al., 2004).

Crystal Structure Analysis Studies on the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, have been conducted to understand the molecular arrangement and interactions within the crystal lattice. This knowledge is crucial for drug design and the development of materials with specific physical properties (Li et al., 2015).

Properties

IUPAC Name

ethyl 2-[6-(2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-5-30-15(26)11-24-18(27)16-17(22(3)20(24)28)21-19-23(16)10-12(2)25(19)13-8-6-7-9-14(13)29-4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFUAWLGRFALQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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